molecular formula C13H12N4OS B2535385 N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1014092-59-1

N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2535385
CAS No.: 1014092-59-1
M. Wt: 272.33
InChI Key: IEDVLQBKEZMDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 1014092-59-1) is a chemical compound with the molecular formula C13H12N4OS and a molecular weight of 272.33 . This compound is built on a hybrid heterocyclic scaffold, incorporating both a benzothiazole and a pyrazole ring, which are recognized in medicinal chemistry for their diverse pharmacological profiles. Benzothiazole derivatives are a significant class in modern therapeutic chemistry, demonstrating a wide range of biological activities such as anti-cancer, anti-inflammatory, and anti-viral actions . Similarly, pyrazole derivatives are considered a pharmacologically important active scaffold present in agents across numerous therapeutic categories . The specific research value of this compound is highlighted by its structural similarity to a class of pyrazole compounds disclosed in a recent patent as potent inhibitors of Transforming Growth Factor Beta Receptor 1 (TGFβR1) . Inhibition of the TGF-β signaling pathway is a promising therapeutic strategy, as its activation can promote immunosuppression, angiogenesis, and tumor cell invasiveness . Consequently, this compound is of high interest for researchers investigating novel targeted therapies in oncology and fibrotic diseases. It is presented as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-5-11(17(2)16-8)13(18)15-9-3-4-10-12(6-9)19-7-14-10/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVLQBKEZMDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method includes the reaction of 2-amino benzothiazole with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloaddition reactions, forming spirocyclic pyrrolidine derivatives. For example, reactions with in situ-generated azomethine ylides (from isatin and N-methylglycine) proceed via asynchronous one-step mechanisms, yielding 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles .

Key Observations:

  • Regioselectivity : Exclusive C1-attack at the α,β-unsaturated nitrile dipolarophile occurs due to electronic and steric factors .

  • Diastereoselectivity : Exo products dominate (up to 85:15 exo:endo ratio), influenced by substituent effects on the dipolarophile .

Table 1: Representative Cycloaddition Outcomes

Dipolarophile Substituent (R)Major Product (exo) YieldMinor Product (endo) Yield
4-NO₂C₆H₄72%15%
4-ClC₆H₄68%12%
4-MeOC₆H₄63%10%

Oxidation

The pyrazole ring undergoes oxidation using 2-iodoxybenzoic acid (IBX) in DMSO to yield pyrazole-3-carbaldehyde derivatives. This method is efficient (yields >80%) and avoids over-oxidation .

Cyanation

Carbaldehyde intermediates react with iodine in ammonia-saturated THF to form pyrazole-3-carbonitriles. This step is critical for introducing nitrile groups, enabling further derivatization (e.g., via nucleophilic addition) .

Reaction Pathway :

  • Oxidation :
    Pyrazole-CH2OHIBX/DMSOPyrazole-CHO\text{Pyrazole-CH}_2\text{OH} \xrightarrow{\text{IBX/DMSO}} \text{Pyrazole-CHO}

  • Cyanation :
    Pyrazole-CHOI2/NH3Pyrazole-CN\text{Pyrazole-CHO} \xrightarrow{\text{I}_2/\text{NH}_3} \text{Pyrazole-CN}

Regiochemical and Stereochemical Considerations

  • Transition State Analysis : Computational studies (B3LYP/cc-pVTZ) reveal that exo selectivity arises from favorable electrostatic interactions between the azomethine ylide’s nucleophilic carbon and the dipolarophile’s electrophilic C1 .

  • Molecular Electrostatic Potential (MESP) : Attractive forces between oppositely charged regions of reactants stabilize the transition state, as shown in MESP maps .

Cycloaddition Mechanism

  • Step 1 : Azomethine ylide generation via decarboxylation of isatin-N-methylglycine adducts.

  • Step 2 : Asynchronous cycloaddition with dipolarophile, confirmed by Global Electron Density Transfer (GEDT) analysis .

NMR Evidence

  • ¹H NMR : Downfield shifts (δ 7.82–7.84 ppm) confirm benzothiazole-proton interactions in cycloadducts .

  • ¹³C NMR : Peaks at δ 164.43 ppm (C=O) and δ 152.07 ppm (C=N) validate structural assignments .

Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve cycloaddition yields by stabilizing dipolar intermediates .

  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate pyrazole carbonitrile formation by activating aldehyde intermediates .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the benzothiazole and pyrazole moieties exhibit notable antimicrobial properties. N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity Data

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
This compound810E. coli
89S. aureus
88B. subtilis
87S. epidermidis

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, similar to established sulfonamide drugs.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Research indicates that benzothiazole derivatives can act as potent antimitotic agents.

Case Study: Anticancer Mechanism

A study published in June 2023 explored the anticancer potential of benzothiazole-based compounds, including derivatives similar to this compound. The findings revealed that these compounds inhibit tubulin polymerization, thereby blocking cancer cell proliferation. The proposed mechanism involves binding to the colchicine site on tubulin, preventing microtubule assembly necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Antioxidant Activity

In addition to antimicrobial and anticancer properties, this compound has also shown potential antioxidant activity. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Understanding these relationships can guide the design of more effective derivatives.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Methoxy substitutionIncreases antibacterial potency
Variation in pyridine substitutionAlters selectivity towards different bacterial strains
Isoxazole ring modificationsPotentially enhances anticancer activity

The presence of substituents such as methoxy groups on the benzothiazole ring enhances lipophilicity, which may improve cellular uptake and bioavailability.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Reported Bioactivity
This compound (Target) 1170655-28-3 C₁₃H₁₂N₄OS 272.33 1,3-dimethylpyrazole, benzo[d]thiazole N/A N/A Not reported in evidence
N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7q) N/A C₂₃H₁₈ClN₅O₃S₂ 528.00 Chloropyridinyl, methoxybenzamide 177.9–180.8 70 Anticancer (tested on HepG2, HCT116)
N-(2-(2-(2-Chloro-4-methylpyridin-3-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7r) N/A C₂₄H₂₀ClN₅O₃S₂ 542.02 Chloro-methylpyridinyl, methoxybenzamide 166.5–168.1 77 Anticancer (tested on SKOV-3, MDA-MB-468)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6d) N/A C₂₀H₁₇ClN₆OS 440.91 Diphenylpyrazole, chlorophenyl-thiadiazine N/A 84 Not reported in evidence
Dasatinib (BMS-354825) 302962-49-8 C₂₂H₂₆ClN₇O₂S 488.01 Thiazole-carboxamide, hydroxyethylpiperazine N/A N/A Tyrosine kinase inhibitor (FDA-approved for leukemia)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 1013798-93-0 C₁₉H₁₆N₄O₂ 332.40 Benzo[d]oxazole, dimethylpyrazole N/A N/A Not reported in evidence

Key Observations:

Structural Variations: The target compound lacks the extended substituents (e.g., methoxybenzamide, chloropyridinyl) seen in analogs like 7q and 7r, which may reduce steric hindrance and improve binding to compact active sites .

Synthetic Efficiency: Yields for analogs 7q (70%) and 7r (77%) suggest moderate synthetic accessibility, comparable to compound 6d (84%) .

Bioactivity Gaps: Unlike 7q and 7r, which were tested on cancer cell lines (HepG2, HCT116), the target compound lacks reported biological data .

Physicochemical Properties :

  • The target compound’s lower molecular weight (272.33 g/mol vs. 528–542 g/mol for 7q/r ) may enhance bioavailability compared to bulkier analogs .

Biological Activity

N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a pyrazole core substituted with a benzo[d]thiazole moiety and a carboxamide group, contributing to its unique biological properties. The molecular formula is C13H12N4OSC_{13}H_{12}N_{4}OS with a molecular weight of 272.33 g/mol .

Biological Activities

Research has demonstrated that derivatives of this compound exhibit a range of biological activities:

1. Anticancer Activity

Studies indicate that compounds containing the pyrazole structure can inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers. For instance, one study highlighted that pyrazole derivatives showed significant antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

2. Anticonvulsant Effects

A series of benzothiazole derivatives with similar structures have been evaluated for their anticonvulsant properties. One compound demonstrated an effective dose (ED50) of 160.4 mg/kg in inducing anticonvulsant activity in animal models, indicating potential for treating seizure disorders .

3. Anti-inflammatory and Analgesic Properties

The pyrazole derivatives have also been noted for their anti-inflammatory effects, comparable to standard medications like indomethacin. The mechanism often involves inhibition of inflammatory pathways, making them candidates for managing chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure significantly influence the biological activity of the compounds. For example, the introduction of different substituents on the pyrazole ring can enhance or diminish efficacy against specific targets such as cysteine proteases involved in parasitic infections .

Case Study 1: Anticancer Activity

A study synthesized and evaluated multiple pyrazole derivatives for their anticancer activity against various cell lines. The results indicated that certain substitutions on the pyrazole ring improved cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

CompoundCell LineIC50 (µM)Notes
1MDA-MB-23145Significant inhibition
2HepG238Higher potency compared to controls

Case Study 2: Anticonvulsant Screening

In another investigation, a series of compounds were tested for anticonvulsant activity using the maximal electroshock (MES) test. The findings revealed that certain derivatives exhibited protective indices higher than conventional drugs like sodium valproate, suggesting their potential as safer alternatives in seizure management .

CompoundED50 (mg/kg)Protective Index
6g160.42.74
Valproate2001.5

Q & A

Q. What are the standard synthetic routes for N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves coupling reactions between activated pyrazole intermediates and functionalized benzothiazole derivatives. A common approach uses nucleophilic substitution under basic conditions. For example, a procedure involving K₂CO₃ in DMF facilitates the reaction between a pyrazole-thiol precursor and a benzothiazolyl chloride derivative. Stirring at room temperature or mild heating (40–60°C) for 12–24 hours yields the target compound. Optimization steps may include varying substituents on the benzothiazole ring to improve reactivity .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Structural characterization employs a combination of ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR : Peaks corresponding to methyl groups on the pyrazole ring (δ ~2.5–3.0 ppm) and aromatic protons on benzothiazole (δ ~7.5–8.5 ppm).
  • IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and C-N bonds (~1250–1350 cm⁻¹).
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the molecular formula. Cross-validation with X-ray crystallography (if available) resolves ambiguities .

Q. What are the recommended reaction conditions for synthesizing derivatives of this compound?

Derivatization often targets the pyrazole or benzothiazole moieties. For example:

  • Pyrazole modification : Alkylation at the N-methyl position using alkyl halides in the presence of NaH.
  • Benzothiazole substitution : Bromination at the 4-position of benzothiazole followed by Suzuki-Miyaura coupling with aryl boronic acids. Reaction conditions (e.g., Pd catalysts, temperature) are tailored to maintain stability of the amide linkage .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

Discrepancies in activity data (e.g., IC₅₀ values) may arise from variations in assay conditions, such as:

  • Cellular context : Differences in VEGF receptor isoform expression across cell lines.
  • Compound purity : HPLC/MS validation ensures >95% purity to exclude confounding effects from impurities.
  • Buffer systems : Ionic strength and pH (e.g., Tris vs. PBS buffers) influence solubility and binding kinetics. Meta-analyses comparing standardized protocols (e.g., ATP concentration in kinase assays) help reconcile conflicting results .

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

Hydrogen bonding networks are critical for crystal lattice stability. Graph set analysis (e.g., Etter’s rules) identifies motifs such as R₂²(8) rings formed between the amide N-H and carbonyl groups. These interactions dictate packing efficiency and melting points. Computational tools (e.g., Mercury CSD) model hydrogen bond donor/acceptor distances (2.8–3.2 Å) and angles (~120°), which correlate with experimental X-ray data .

Q. What is the role of the pyrazole and benzothiazole moieties in the compound’s interaction with VEGF receptors?

  • Pyrazole ring : The 1,3-dimethyl groups reduce metabolic degradation while maintaining planar geometry for ATP-binding pocket insertion.
  • Benzothiazole : The sulfur atom enhances π-π stacking with hydrophobic residues (e.g., Phe⁹¹⁶ in VEGFR2). Structure-activity relationship (SAR) studies show that substituents at the 6-position of benzothiazole optimize binding affinity by filling a hydrophobic cleft .

Q. How can ring puckering analysis (Cremer-Pople parameters) be applied to understand the conformational flexibility of the pyrazole ring?

The Cremer-Pople method defines puckering amplitude (θ) and phase angle (φ) to quantify deviations from planarity. For the pyrazole ring, θ values <10° indicate near-planarity, while φ distinguishes envelope (φ ~0°) vs. twist (φ ~30°) conformers. Molecular dynamics simulations reveal that methyl groups at positions 1 and 3 restrict puckering (θ ~5°), favoring a planar bioactive conformation .

Q. How do variations in substituents on the benzothiazole ring affect the compound’s pharmacokinetic properties?

Substituents at the 4-position of benzothiazole modulate logP and solubility:

  • Electron-withdrawing groups (e.g., -NO₂) : Increase metabolic stability but reduce aqueous solubility.
  • Hydrophobic groups (e.g., -CF₃) : Enhance blood-brain barrier penetration but may increase plasma protein binding. Pharmacokinetic modeling (e.g., ADMET Predictor™) balances these effects to optimize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.